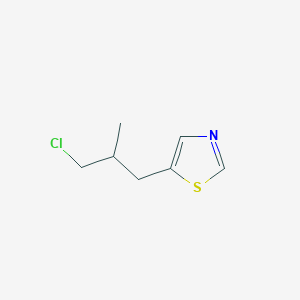

5-(3-Chloro-2-methylpropyl)-1,3-thiazole

Descripción

Overview of Thiazole (B1198619) Heterocycles: Structural Features and Chemical Versatility

Thiazoles are a class of heterocyclic compounds featuring a five-membered ring containing both a sulfur and a nitrogen atom. wisdomlib.orgwikipedia.org The thiazole ring is aromatic, which imparts significant stability to the structure. numberanalytics.com This aromaticity is a result of the delocalization of pi electrons within the ring. numberanalytics.com The presence of both sulfur and nitrogen atoms influences the electronic distribution and reactivity of the ring, allowing for a wide range of chemical modifications. nbinno.com

The chemical versatility of thiazoles is evident in their ability to undergo various reactions, including electrophilic and nucleophilic substitutions. numberanalytics.com The C5 position of the thiazole ring is often the preferred site for electrophilic attack. pharmaguideline.com The thiazole nucleus is a fundamental component in numerous pharmacologically active compounds. ijper.org

Historical Context and Evolution of Thiazole Research in Organic Synthesis and Beyond

The chemistry of thiazoles has been developing steadily since the foundational work of Hofmann and Hantzsch. ijper.orgsemanticscholar.org The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, is a prominent method for creating thiazole derivatives. wikipedia.org Initially explored within the realm of organic synthesis, the importance of the thiazole ring was later recognized in various commercial applications, such as in cyanine (B1664457) dyes used as photographic sensitizers. semanticscholar.org

Over the years, research has expanded to uncover the critical role of thiazole derivatives in medicinal chemistry, with applications as antimicrobials, anti-inflammatory agents, and anticancer therapies. wisdomlib.orgsysrevpharm.org Furthermore, thiazole-based compounds have found utility in agriculture as fungicides and pesticides. kuey.netresearchgate.net

Rationale for In-depth Investigation of 5-(3-Chloro-2-methylpropyl)-1,3-thiazole and Related Derivatives

The specific compound, 5-(3-Chloro-2-methylpropyl)-1,3-thiazole, is of interest due to the established biological activity of many other 5-substituted thiazole derivatives. The thiazole scaffold is a key component in a multitude of therapeutic agents, and new derivatives are continually being explored for their potential pharmacological benefits. bohrium.comfabad.org.tr The "3-chloro-2-methylpropyl" substituent at the C5 position introduces both an alkyl chain and a reactive chlorine atom, making this compound a potentially valuable intermediate for the synthesis of more complex molecules with novel properties.

The investigation of this and related derivatives is driven by the ongoing need for new therapeutic agents that can address challenges such as antibiotic resistance. bohrium.com The unique structural features of 5-(3-Chloro-2-methylpropyl)-1,3-thiazole make it a candidate for the development of new drugs and agrochemicals. kuey.net

Scope and Objectives of the Academic Research Outline

The primary objective of this article is to present a comprehensive overview of 5-(3-Chloro-2-methylpropyl)-1,3-thiazole. This includes a detailed discussion of its molecular structure, potential synthetic routes, and predicted chemical and physical properties based on the established chemistry of thiazoles. Furthermore, this article will explore the potential applications of this compound in medicinal and agricultural chemistry, drawing parallels with known thiazole derivatives. The structure-activity relationships of related compounds will also be discussed to provide a framework for the potential biological activity of 5-(3-Chloro-2-methylpropyl)-1,3-thiazole.

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H10ClNS |

|---|---|

Peso molecular |

175.68 g/mol |

Nombre IUPAC |

5-(3-chloro-2-methylpropyl)-1,3-thiazole |

InChI |

InChI=1S/C7H10ClNS/c1-6(3-8)2-7-4-9-5-10-7/h4-6H,2-3H2,1H3 |

Clave InChI |

CFQOUWZVXCKWPY-UHFFFAOYSA-N |

SMILES canónico |

CC(CC1=CN=CS1)CCl |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for 5 3 Chloro 2 Methylpropyl 1,3 Thiazole

Retrosynthetic Analysis and Key Disconnections for Thiazole (B1198619) Ring Formation

A logical retrosynthetic analysis of 5-(3-Chloro-2-methylpropyl)-1,3-thiazole suggests several key disconnections for the formation of the thiazole ring. The most common approach involves breaking the C(4)-C(5) and N(3)-C(4) bonds, or the S(1)-C(2) and N(3)-C(2) bonds. This leads back to simpler, readily available starting materials. For a 5-substituted thiazole, a primary disconnection strategy would involve a precursor that already contains the C(4)-C(5) bond with the desired side chain or a synthon that can be readily converted to it. This approach highlights the importance of constructing the substituted α-haloketone or a related precursor which will ultimately define the substituent at the 5-position of the thiazole ring.

Classical and Modern Approaches to 1,3-Thiazole Synthesis with Relevance to the Compound

The synthesis of the 1,3-thiazole ring is a well-established area of heterocyclic chemistry, with several named reactions providing reliable routes to this scaffold. numberanalytics.com

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for the preparation of thiazoles. synarchive.com The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.comijper.org This reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. chemhelpasap.com

For the synthesis of 5-(3-Chloro-2-methylpropyl)-1,3-thiazole, a key starting material would be a suitably substituted α-haloketone. The general mechanism can be outlined as follows:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone.

Intermediate Formation: This leads to the formation of an intermediate, which can exist in equilibrium with a cyclic hydroxyl isomer. ijper.org

Dehydration: The intermediate then undergoes dehydration to form the aromatic thiazole ring. ijper.org

Variants of the Hantzsch synthesis have been developed to improve yields, accommodate a wider range of functional groups, and proceed under milder conditions, including the use of microwave irradiation or catalysts. mdpi.combepls.com

Cycloaddition Reactions in Thiazole Ring Construction

Cycloaddition reactions offer a powerful and often stereoselective method for the construction of five-membered heterocyclic rings, including thiazoles. acs.org Specifically, [3+2] cycloaddition reactions are particularly relevant. rsc.orgrsc.orgmdpi.com These reactions involve a three-atom component (the 1,3-dipole) reacting with a two-atom component (the dipolarophile).

In the context of thiazole synthesis, azomethine ylides can participate in [3+2] cycloadditions with dipolarophiles containing a sulfur atom to form the thiazole ring. acs.org Thiazolium salts can also react with electron-deficient alkynes in the presence of a base to generate thiazole derivatives. While perhaps less direct for the specific target compound compared to the Hantzsch synthesis, cycloaddition strategies provide an alternative and elegant route to substituted thiazoles. The regioselectivity of these reactions is a critical aspect to consider, as it dictates the substitution pattern on the final thiazole ring.

Multi-Step Synthesis of the 5-(3-Chloro-2-methylpropyl) Side Chain

A potential sequence could be:

Grignard Reaction: Reaction of isobutyraldehyde (B47883) with a suitable Grignard reagent, such as allylmagnesium bromide, would yield 4-methyl-1-penten-3-ol.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 4-methyl-1-penten-3-one.

Hydrochlorination: Addition of hydrogen chloride across the double bond would lead to 5-chloro-4-methyl-2-pentanone.

Isomerization/Halogenation: A subsequent α-halogenation would be required to introduce the chlorine at the C1 position, which can be challenging to achieve selectively.

An alternative approach could start from 3-methylbutanoic acid, converting it to the acid chloride and then reacting it with diazomethane (B1218177) followed by HCl to yield the α-chloroketone, which can then be further elaborated.

Regioselectivity and Stereochemical Control in Synthesis of Substituted Thiazoles

Controlling regioselectivity is a significant challenge in the synthesis of unsymmetrically substituted thiazoles. numberanalytics.com In the Hantzsch synthesis, the regioselectivity is determined by which nitrogen of the thioamide attacks the carbonyl carbon and which sulfur attacks the α-carbon of the haloketone. The nature of the substituents on both reactants can influence the outcome. rsc.org For instance, acidic conditions have been shown to alter the regioselectivity of the Hantzsch synthesis. rsc.org

When synthesizing 5-substituted thiazoles, the primary strategy to ensure regioselectivity is to use a starting material where the desired substituent is already in place on the α-haloketone or its equivalent. This pre-functionalization approach circumvents the issue of competing reaction sites on the thiazole precursor.

Stereochemical control is primarily relevant if the side chain contains chiral centers. The 5-(3-Chloro-2-methylpropyl) side chain possesses a stereocenter at the C2 position of the propyl group. If a specific enantiomer is desired, an asymmetric synthesis of the side chain precursor would be necessary. This could involve the use of chiral catalysts or starting from a chiral pool material.

Derivatization Strategies of the 5-(3-Chloro-2-methylpropyl)-1,3-thiazole Scaffold

The 5-(3-Chloro-2-methylpropyl)-1,3-thiazole scaffold presents several opportunities for chemical derivatization to explore structure-activity relationships or to generate a library of related compounds.

Table 1: Potential Derivatization Strategies

| Position of Derivatization | Type of Reaction | Potential Reagents and Conditions | Resulting Functional Group |

|---|---|---|---|

| Thiazole C2-Position | Deprotonation followed by electrophilic quench | n-BuLi, then R-X (e.g., alkyl halide, aldehyde) | C2-alkylation, C2-hydroxymethylation |

| Thiazole C2-Position | Palladium-catalyzed cross-coupling | Aryl halides, Pd catalyst, base | C2-arylation |

| Thiazole C4-Position | Halogenation | N-Bromosuccinimide (NBS) | C4-bromo |

| Side Chain (Chloro Group) | Nucleophilic Substitution | NaN3, NaCN, R-OH, R-SH | Azide (B81097), nitrile, ether, thioether |

| Side Chain (Chloro Group) | Elimination | Strong base (e.g., t-BuOK) | Alkene |

Electrophilic substitution on the thiazole ring typically occurs at the C5-position, which is already substituted in the target molecule. pharmaguideline.com However, under certain conditions, substitution at the C4-position may be possible. More commonly, derivatization at the C2-position is achieved by deprotonation with a strong base like n-butyllithium, followed by quenching with an electrophile. pharmaguideline.com The chlorine atom on the side chain is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Table of Compounds

Functionalization of the Thiazole Ring at Positions 2 and 4

The thiazole ring is a versatile scaffold that allows for functionalization at its various positions. While the target compound features a substituent at the 5-position, further modifications at the 2 and 4 positions can lead to a diverse range of derivatives with potentially unique properties.

Position 2 Functionalization:

The C2 position of the thiazole ring is the most acidic and can be readily deprotonated by strong bases like organolithium reagents to form a nucleophilic center. pharmaguideline.com This nucleophile can then react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new substituents. pharmaguideline.com For instance, treatment of a 5-substituted thiazole with n-butyllithium followed by quenching with an electrophile is a common strategy.

Another approach involves the use of 2-halo-thiazoles as precursors for cross-coupling reactions. numberanalytics.com Palladium-catalyzed reactions like Suzuki, Stille, and Negishi couplings can be employed to form carbon-carbon bonds at the C2 position. numberanalytics.com For example, a 2-bromo-5-(3-chloro-2-methylpropyl)-1,3-thiazole intermediate could be coupled with various boronic acids or organostannanes to introduce aryl, heteroaryl, or alkyl groups. numberanalytics.com Nucleophilic aromatic substitution on 2-halothiazoles is also a viable method for introducing amines, alkoxides, and other nucleophiles. pharmaguideline.com

Position 4 Functionalization:

Functionalization at the C4 position is generally less straightforward than at C2. However, strategies such as metal-catalyzed C-H activation have emerged as powerful tools for direct arylation of the C4 position. organic-chemistry.org Additionally, the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, can be adapted to introduce substituents at the C4 position by using appropriately substituted starting materials. youtube.com

The following table summarizes potential functionalization reactions at positions 2 and 4 of a 5-substituted thiazole ring:

| Position | Reaction Type | Reagents and Conditions | Potential Substituents Introduced |

| 2 | Deprotonation-Electrophilic Quench | 1. n-BuLi, THF, -78 °C2. Electrophile (e.g., R-CHO, R-X) | Alkyl, Aryl, Hydroxyalkyl |

| 2 | Palladium-Catalyzed Cross-Coupling | Pd catalyst, base, boronic acid/stannane (for 2-halo-thiazole) | Aryl, Heteroaryl, Vinyl |

| 2 | Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH2, R-OH), base (for 2-halo-thiazole) | Amino, Alkoxy |

| 4 | C-H Activation/Arylation | Pd catalyst, oxidant, aryl halide | Aryl |

| 4 | Hantzsch Synthesis Modification | Substituted α-haloketone, thioamide | Various alkyl and aryl groups |

Chemical Transformations of the Chloromethyl and Methylpropyl Moieties

The 3-chloro-2-methylpropyl side chain of the target molecule offers a reactive handle for a variety of chemical transformations, allowing for the synthesis of a library of derivatives with modified side chains.

The primary chloride in the side chain is susceptible to nucleophilic substitution reactions. A wide range of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with sodium azide would yield an azido (B1232118) derivative, which can be further reduced to an amine. Treatment with cyanide would introduce a nitrile group, a versatile precursor for carboxylic acids, amines, and amides. Other nucleophiles like thiols, alcohols, and carbanions can also be utilized.

The methyl group on the propyl chain can also be a site for functionalization, although it is generally less reactive than the chloromethyl group. Radical halogenation could potentially introduce another halogen atom, creating a di-halogenated side chain. google.com However, controlling the selectivity of such reactions can be challenging.

Oxidation of the alkyl side chain is another possible transformation. msu.edulibretexts.org Strong oxidizing agents can, under certain conditions, cleave the side chain to a carboxylic acid at the benzylic-like position, though the reactivity of a thiazole-attached alkyl group may differ from that of a benzene (B151609) derivative. msu.edulibretexts.org

Below is a table outlining some potential transformations of the side chain:

| Moiety | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Chloromethyl | Nucleophilic Substitution | NaN3, DMF | Azide |

| Chloromethyl | Nucleophilic Substitution | KCN, DMSO | Nitrile |

| Chloromethyl | Nucleophilic Substitution | R-SH, base | Thioether |

| Chloromethyl | Nucleophilic Substitution | R-OH, base | Ether |

| Methylpropyl | Radical Halogenation | NBS, light/radical initiator | Bromo-substituted side chain |

Green Chemistry Principles in the Synthesis of 5-(3-Chloro-2-methylpropyl)-1,3-thiazole

The application of green chemistry principles to the synthesis of thiazole derivatives aims to reduce the environmental impact of chemical processes. acs.orgnih.govufms.br These principles can be applied to the synthesis of 5-(3-chloro-2-methylpropyl)-1,3-thiazole in several ways.

One key aspect is the use of greener solvents. Traditional organic solvents often pose environmental and health risks. The use of water, supercritical fluids, or biodegradable solvents in thiazole synthesis is a more sustainable approach. nih.govufms.br For example, the Hantzsch synthesis has been successfully performed in aqueous media or using deep eutectic solvents. nih.gov

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. acs.org Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. mdpi.com Biocatalysts, such as enzymes, can also offer high selectivity under mild reaction conditions. mdpi.com

Energy efficiency is also a critical consideration. Microwave-assisted and ultrasound-promoted syntheses have been shown to significantly reduce reaction times and energy consumption in the synthesis of thiazole derivatives compared to conventional heating methods. organic-chemistry.org

Furthermore, designing synthetic routes that are atom-economical, meaning they maximize the incorporation of starting material atoms into the final product, is a fundamental green chemistry goal. One-pot, multi-component reactions are excellent examples of atom-economical processes that can be applied to thiazole synthesis. acs.org

The following table summarizes the application of green chemistry principles to thiazole synthesis:

| Green Chemistry Principle | Application in Thiazole Synthesis | Example |

| Use of Greener Solvents | Replacing volatile organic solvents with water, deep eutectic solvents, or ionic liquids. nih.gov | Hantzsch synthesis in a choline (B1196258) chloride/glycerol eutectic solvent. nih.gov |

| Use of Recyclable Catalysts | Employing heterogeneous catalysts or biocatalysts that can be easily recovered and reused. mdpi.com | Cross-linked chitosan (B1678972) hydrogel as a biocatalyst. mdpi.com |

| Energy Efficiency | Utilizing microwave irradiation or ultrasound to reduce reaction times and energy input. organic-chemistry.org | Microwave-assisted synthesis of 2-aminothiazoles. organic-chemistry.org |

| Atom Economy | Designing one-pot, multi-component reactions to minimize waste. acs.org | One-pot synthesis of thiazole scaffolds using a reusable NiFe2O4 nanoparticle catalyst. acs.org |

By integrating these green chemistry principles, the synthesis of 5-(3-chloro-2-methylpropyl)-1,3-thiazole and its derivatives can be made more environmentally benign and sustainable.

Advanced Spectroscopic and Structural Characterization of 5 3 Chloro 2 Methylpropyl 1,3 Thiazole

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful non-destructive method for identifying the functional groups and skeletal structure of a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 5-(3-Chloro-2-methylpropyl)-1,3-thiazole, characteristic absorption bands are expected to arise from the thiazole (B1198619) ring, the alkyl chain, and the carbon-chlorine bond.

The thiazole ring itself is characterized by several distinct vibrations. The C=N stretching vibration typically appears in the 1625-1590 cm⁻¹ region. amazonaws.com The C=C stretching of the heterocyclic ring is expected around 1490-1460 cm⁻¹. researchgate.net Furthermore, C-S stretching vibrations within the thiazole ring are generally observed in the 750-600 cm⁻¹ range. tsijournals.com The C-H stretching of the aromatic thiazole ring usually gives rise to a peak above 3000 cm⁻¹. tsijournals.com

The alkyl substituent (3-chloro-2-methylpropyl) will exhibit characteristic alkane absorptions. These include C-H stretching vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups, which are anticipated in the 2960-2850 cm⁻¹ range. vscht.cz C-H bending vibrations for these groups are also expected, typically around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (symmetric bending). vscht.cz

Finally, the presence of the chlorine atom introduces a C-Cl stretching band. For a primary alkyl chloride, this absorption is typically found in the 730-650 cm⁻¹ region. This peak may sometimes overlap with other absorptions, but its presence is a key indicator of the halogen.

Predicted FT-IR Absorption Bands for 5-(3-Chloro-2-methylpropyl)-1,3-thiazole

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Thiazole Ring | ~3100 | Medium-Weak |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2960-2850 | Strong |

| C=N Stretch | Thiazole Ring | 1625-1590 | Medium |

| C=C Stretch | Thiazole Ring | 1490-1460 | Medium |

| C-H Bend | Alkyl (CH₃, CH₂) | 1465, 1375 | Medium |

| C-S Stretch | Thiazole Ring | 750-600 | Medium-Weak |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a detailed molecular fingerprint.

For 5-(3-Chloro-2-methylpropyl)-1,3-thiazole, the symmetric vibrations of the thiazole ring are expected to produce strong Raman signals. The ring breathing vibrations, which involve the symmetric expansion and contraction of the ring, are highly characteristic. The C-S bonds within the thiazole ring are also expected to be Raman active. researchgate.net The C-H stretching modes of the thiazole ring, typically appearing around 3130-3090 cm⁻¹, are also observable in Raman spectra. acs.org

The alkyl chain's C-H stretching and bending vibrations will also be present, though they may be weaker than in the IR spectrum. The C-Cl stretch is generally a weak scatterer in Raman spectroscopy, making it less prominent than in the corresponding FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 5-(3-Chloro-2-methylpropyl)-1,3-thiazole, distinct signals are expected for the protons on the thiazole ring and the alkyl side chain.

Thiazole Protons: The thiazole ring has two protons. The proton at the C2 position (H-2) is expected to be the most downfield due to the adjacent electronegative nitrogen and sulfur atoms, likely appearing around δ 8.5-9.0 ppm as a singlet. The proton at the C4 position (H-4) would appear further upfield, likely in the δ 7.0-7.5 ppm range, also as a singlet. chemicalbook.com

Alkyl Chain Protons: The 3-chloro-2-methylpropyl side chain will show more complex signals. The CH₂ group attached to the thiazole ring (C5) will be a doublet. The adjacent CH proton will be a multiplet due to coupling with the neighboring CH₂ and CH₃ groups. The CH₃ group will appear as a doublet. The terminal CH₂Cl group will be a doublet, shifted downfield due to the electronegative chlorine atom, likely in the δ 3.5-3.8 ppm range. pdx.edu

¹³C NMR Spectroscopy identifies all the unique carbon environments in the molecule.

Thiazole Carbons: The three carbons of the thiazole ring will have distinct chemical shifts. The C2 carbon is typically the most deshielded, appearing around δ 150-155 ppm. The C4 and C5 carbons will appear in the aromatic region, generally between δ 115-145 ppm. asianpubs.orglibretexts.org

Alkyl Chain Carbons: The four carbons of the side chain will also be distinguishable. The carbon of the CH₂Cl group will be in the δ 40-50 ppm range. libretexts.org The other aliphatic carbons (CH, CH₂, CH₃) will resonate further upfield, typically in the δ 10-40 ppm range. compoundchem.com

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Thiazole H-2 | 8.5 - 9.0 | s | - |

| Thiazole H-4 | 7.0 - 7.5 | s | - |

| Thiazole C2 | - | - | 150 - 155 |

| Thiazole C4 | - | - | 125 - 145 |

| Thiazole C5 | - | - | 115 - 135 |

| -CH₂- (attached to C5) | 2.8 - 3.1 | d | 30 - 40 |

| -CH- (methylpropyl) | 2.0 - 2.4 | m | 35 - 45 |

| -CH₃ (methylpropyl) | 0.9 - 1.2 | d | 15 - 25 |

2D NMR experiments provide correlational data that helps piece together the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For 5-(3-Chloro-2-methylpropyl)-1,3-thiazole, COSY would be crucial for establishing the connectivity within the alkyl chain. Cross-peaks would be expected between the CH₂ group attached to the ring and the adjacent CH proton, between the CH proton and the CH₃ group, and between the CH proton and the terminal CH₂Cl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. sdsu.edu For example, the proton signal at δ 3.5-3.8 ppm would show a cross-peak to the carbon signal at δ 40-50 ppm, confirming the -CH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different fragments of the molecule. Key HMBC correlations would be expected from the protons of the CH₂ group attached to the ring to the C4 and C5 carbons of the thiazole ring, confirming the attachment point of the side chain. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It can be used to confirm stereochemistry and conformation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. chemguide.co.uk For 5-(3-Chloro-2-methylpropyl)-1,3-thiazole (C₇H₁₀ClNS), the molecular weight is 175.68 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 175. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 177 with about one-third the intensity of the M⁺ peak would be expected. miamioh.edu

The fragmentation of the molecular ion is likely to proceed through several pathways:

Loss of a chlorine radical: Cleavage of the C-Cl bond, which is often a favorable fragmentation pathway for alkyl halides, would result in a fragment ion at m/z 140. youtube.com

Alpha-cleavage: Breakage of the C-C bond adjacent to the thiazole ring (α-cleavage) is a common fragmentation mode for substituted heterocycles. This could lead to the formation of a stable thiazolylmethyl cation.

Fragmentation of the side chain: Various cleavages within the propyl chain can occur, leading to smaller fragment ions. libretexts.org

Ring fragmentation: The thiazole ring itself can fragment, although this often requires higher energy. nist.gov

Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 175/177 | [C₇H₁₀ClNS]⁺ | Molecular ion (M⁺) and M+2 isotope peak |

| 140 | [C₇H₁₀NS]⁺ | Loss of ·Cl radical |

| 112 | [C₄H₄NS]⁺ | Cleavage of the propyl group (loss of C₃H₆) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By providing the exact mass of the parent ion, HRMS allows for the unequivocal confirmation of the molecular formula of 5-(3-Chloro-2-methylpropyl)-1,3-thiazole. The theoretical exact mass of this compound, with the chemical formula C7H9ClN2S, can be calculated by summing the masses of its constituent isotopes. This high level of mass accuracy is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C7H9ClNS | 35Cl | 190.0171 |

| C7H9ClNS | 37Cl | 192.0142 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides valuable insights into the structural elucidation of 5-(3-Chloro-2-methylpropyl)-1,3-thiazole by detailing its fragmentation pathways. In an MS/MS experiment, the parent ion is isolated and subjected to collision-induced dissociation, leading to the formation of characteristic fragment ions. The analysis of these fragments helps to piece together the molecule's structure. For 5-(3-Chloro-2-methylpropyl)-1,3-thiazole, key fragmentation patterns would be expected to involve the loss of the chloroalkyl side chain and cleavages within the propyl group.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 190.0171 | [C4H6NS]+ | C3H3Cl |

| 190.0171 | [C7H8NS]+ | HCl |

| 190.0171 | [C3H2NS]+ | C4H7Cl |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

While specific crystallographic data for 5-(3-Chloro-2-methylpropyl)-1,3-thiazole is not publicly available, an analysis of the closely related compound, 2-Chloro-5-chloromethyl-1,3-thiazole, provides a strong indication of the expected solid-state properties. bldpharm.comnih.govresearchgate.net X-ray crystallography is a powerful technique that determines the precise arrangement of atoms within a crystal, offering detailed information on bond lengths, angles, and intermolecular interactions.

Crystal Structure Determination and Unit Cell Parameters of 2-Chloro-5-chloromethyl-1,3-thiazole

The crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole was determined to be monoclinic with the space group P21/c. researchgate.net The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, were precisely measured.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a | 4.2430 (8) Å |

| b | 17.151 (3) Å |

| c | 9.1640 (18) Å |

| β | 96.82 (3)° |

| V | 662.2 (2) ų |

| Z | 4 |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles of 2-Chloro-5-chloromethyl-1,3-thiazole

The analysis of the crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole reveals that the bond lengths and angles are within normal ranges. researchgate.net The thiazole ring is planar, and the substituent atoms exhibit specific deviations from this plane. bldpharm.comnih.govresearchgate.net

| Feature | Description |

| Thiazole Ring | Planar, with a maximum deviation of 0.000 (5) Å for the C3 atom. researchgate.net |

| Substituent Position | The chloromethyl C and 2-position Cl atoms lie close to the mean plane of the thiazole ring. bldpharm.comnih.govresearchgate.net |

| Torsion Angle | The torsion angle S—C2—C4—Cl2 is -66.66 (1)°. researchgate.net |

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks of 2-Chloro-5-chloromethyl-1,3-thiazole

In the crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole, no classical hydrogen bonds were observed. bldpharm.comnih.govresearchgate.net The packing of the molecules in the crystal is influenced by other intermolecular forces. The shortest distance between the centroids of the thiazole rings in the crystal packing is 5.554 (1) Å. researchgate.net

Chiroptical Spectroscopy for Stereochemical Assignment (If applicable to chiral centers)

The molecular structure of 5-(3-Chloro-2-methylpropyl)-1,3-thiazole possesses a chiral center at the second carbon of the propyl side chain. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a chloromethyl group, and the thiazole-5-yl-methyl group. The presence of this stereocenter means that the compound can exist as a pair of enantiomers.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical assignment of such chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with the enantiomers. The resulting spectra are unique for each enantiomer, allowing for the determination of the absolute configuration of a chiral sample. Therefore, chiroptical spectroscopy would be a crucial tool for characterizing the stereoisomers of 5-(3-Chloro-2-methylpropyl)-1,3-thiazole.

Chemical Reactivity and Mechanistic Studies of 5 3 Chloro 2 Methylpropyl 1,3 Thiazole

Reactivity of the Thiazole (B1198619) Ring: Electrophilic and Nucleophilic Substitutions

The reactivity of the thiazole ring in 5-(3-chloro-2-methylpropyl)-1,3-thiazole is governed by the electron distribution within the heterocyclic system. The thiazole ring is considered an electron-rich aromatic system, yet less so than thiophene, due to the presence of the more electronegative nitrogen atom.

Electrophilic Substitution:

Calculated π-electron densities indicate that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution. wikipedia.orgpharmaguideline.com However, in the title compound, this position is already occupied by the 3-chloro-2-methylpropyl group. Consequently, electrophilic attack is directed to the less reactive C4 or C2 positions. The presence of an alkyl group at C5, which is weakly electron-donating, offers slight activation of the ring towards electrophiles. Nevertheless, the thiazole ring is generally resistant to electrophilic substitution compared to other five-membered heterocycles like pyrrole (B145914) and furan, often requiring harsh reaction conditions. ias.ac.in

Common electrophilic substitution reactions for thiazoles include:

Halogenation: Can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nitration: Typically requires a mixture of nitric and sulfuric acids. numberanalytics.com

Sulfonation: Can occur with oleum (B3057394) under vigorous conditions. pharmaguideline.com

Friedel-Crafts Acylation: Proceeds in the presence of a Lewis acid catalyst. numberanalytics.com

For 5-(3-Chloro-2-methylpropyl)-1,3-thiazole, these reactions would be expected to yield a mixture of 4- and 2-substituted products, with the C4-substituted isomer likely being favored due to steric hindrance from the side chain at C5 potentially impeding attack at the C2-H bond.

Nucleophilic Substitution:

The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comchemicalbook.com This reactivity is enhanced by quaternization of the ring nitrogen. pharmaguideline.com Direct nucleophilic substitution of a hydrogen atom is difficult and typically requires the presence of a good leaving group at the C2 position. In the absence of a leaving group, strong bases like organolithium compounds can deprotonate the C2 position, forming a nucleophilic 2-lithiothiazole intermediate that can then react with various electrophiles. wikipedia.orgpharmaguideline.com

For 5-(3-Chloro-2-methylpropyl)-1,3-thiazole, direct nucleophilic attack on the ring is unlikely under standard conditions. However, deprotonation at C2 with a strong base would generate a carbanion that could participate in subsequent reactions.

Reactions Involving the Halogenated Alkyl Side Chain: Nucleophilic Displacement and Elimination Reactions

The 3-chloro-2-methylpropyl side chain provides a primary alkyl halide functionality, which is a key site for reactivity. The primary nature of the carbon bearing the chlorine atom dictates that nucleophilic substitution will likely proceed via an S(_N)2 mechanism, while elimination reactions will follow an E2 pathway, particularly with strong, sterically hindered bases.

Nucleophilic Displacement (S(_N)2):

The reaction involves a backside attack by a nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of configuration if the carbon were chiral. libretexts.org The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the incoming nucleophile. solubilityofthings.com

A variety of nucleophiles can displace the chloride ion, including:

Hydroxide (OH) to form an alcohol.

Alkoxides (RO) to form ethers.

Cyanide (CN) to form a nitrile.

Azide (B81097) (N(_3^-)) to form an azide. chegg.com

Amines (RNH(_2)) to form substituted amines.

The presence of a methyl group on the beta-carbon (C2 of the propyl chain) introduces some steric hindrance, which may slightly decrease the rate of S(_N)2 reaction compared to an unbranched primary alkyl halide. ksu.edu.sa

Elimination Reactions (E2):

When treated with a strong, non-nucleophilic base, 5-(3-chloro-2-methylpropyl)-1,3-thiazole can undergo an E2 elimination reaction to form an alkene. msu.eduuci.edu This concerted reaction involves the simultaneous removal of a proton from the beta-carbon and the departure of the chloride leaving group. masterorganicchemistry.com In this specific molecule, there are two beta-carbons (C1 and C3 of the propyl chain), but only the C1 position has protons that can be abstracted to form a stable alkene.

The expected major product of E2 elimination would be 5-(2-methylprop-2-en-1-yl)-1,3-thiazole, following Zaitsev's rule which predicts the formation of the more substituted (and thus more stable) alkene is not applicable here as only one product is possible through dehydrohalogenation. The use of a bulky base, such as potassium tert-butoxide, would favor the E2 pathway over the competing S(_N)2 reaction. uci.edu

Oxidative and Reductive Transformations of the Thiazole Moiety

The thiazole ring can undergo both oxidative and reductive transformations, affecting the heteroatoms within the ring. nih.gov

Oxidative Transformations:

Oxidation of the thiazole moiety can occur at either the nitrogen or the sulfur atom.

N-Oxidation: Oxidation at the nitrogen atom forms an aromatic thiazole N-oxide. Reagents like m-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid can be used for this transformation. Thiazole N-oxides have been shown to be useful intermediates, for example, in palladium-catalyzed C-H arylations.

S-Oxidation: Oxidation at the sulfur atom leads to non-aromatic sulfoxides or sulfones. This is a common side reaction during N-oxidation.

Reductive Transformations:

The thiazole ring is generally stable to catalytic hydrogenation with platinum and to metal-in-acid reductions. pharmaguideline.com However, more powerful reducing agents can affect the ring structure.

Desulfurization: Treatment with reducing agents like Raney Nickel can lead to the reductive cleavage of the carbon-sulfur bonds, resulting in the desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com

Cycloaddition Reactions and Heterocycle Fusions

The thiazole ring can participate in cycloaddition reactions, although its aromatic stability often necessitates high temperatures or specific activation. wikipedia.org

Diels-Alder Reactions:

Thiazoles can act as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org These reactions typically require high temperatures due to the energy needed to overcome the aromatic stabilization of the thiazole ring. wikipedia.org The reaction of a thiazole with an alkyne, for instance, can lead to the formation of a pyridine (B92270) derivative after the extrusion of sulfur from the initial cycloadduct. wikipedia.org Intramolecular Diels-Alder reactions involving thiazoles have also been studied as a method for constructing complex heterocyclic systems. pitt.edu For 5-(3-Chloro-2-methylpropyl)-1,3-thiazole, the C4=C5 double bond would act as part of the diene system.

Other Cycloadditions:

Thiazoles can also undergo other types of cycloaddition, such as [3+2] cycloadditions, to form various fused heterocyclic systems. rsc.org For example, thiazolium salts can react with electron-deficient alkenes in the presence of a base to form pyrrolo[2,1-b]thiazole derivatives.

These cycloaddition reactions provide a powerful tool for the synthesis of more complex molecules, including thiazolo-fused heterocycles. mdpi.com

Proposed Reaction Mechanisms and Transition State Analysis

Understanding the reaction mechanisms and the nature of the transition states is crucial for predicting the products and controlling the reactivity of 5-(3-chloro-2-methylpropyl)-1,3-thiazole.

Mechanism of Electrophilic Substitution on the Thiazole Ring:

Electrophilic substitution on the thiazole ring proceeds via a standard electrophilic aromatic substitution mechanism involving a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Attack by the Electrophile: The π-system of the thiazole ring attacks an electrophile (E), forming a sigma complex. The positive charge in this intermediate is delocalized over the ring.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the thiazole ring.

The transition state for the first step (formation of the sigma complex) is the highest energy point on the reaction coordinate and is therefore rate-determining.

Mechanism of S(_N)2 Reaction on the Alkyl Side Chain:

The S(_N)2 reaction is a concerted, one-step mechanism. libretexts.org

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom bearing the chlorine from the side opposite to the leaving group (backside attack).

Transition State: A single transition state is formed where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing chloride ion. masterorganicchemistry.com The geometry at the carbon center is trigonal bipyramidal.

Product Formation: As the new bond forms, the bond to the leaving group breaks, and the chloride ion is expelled. This process results in an inversion of the stereochemical configuration at the carbon center.

The transition state is highly congested, which is why steric hindrance plays a significant role in the rate of S(_N)2 reactions. ksu.edu.sa

Mechanism of E2 Reaction on the Alkyl Side Chain:

The E2 reaction is also a concerted, one-step mechanism.

Proton Abstraction and Leaving Group Departure: A strong base abstracts a proton from a β-carbon, while simultaneously, the C-Cl bond breaks, and a new π-bond forms between the α- and β-carbons.

Transition State: The transition state involves a partial bond between the base and the β-hydrogen, a partial π-bond between the α- and β-carbons, and a partial bond between the α-carbon and the chlorine. For the reaction to proceed efficiently, the β-hydrogen and the chlorine leaving group should ideally be in an anti-periplanar conformation.

The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base.

Computational Chemistry and Theoretical Investigations of 5 3 Chloro 2 Methylpropyl 1,3 Thiazole

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic energy. For many thiazole (B1198619) derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G, are used to determine stable conformations and to analyze bond lengths and angles. Such studies provide foundational data for understanding the molecule's stability and physical properties. However, specific optimized geometry parameters and energy values for 5-(3-Chloro-2-methylpropyl)-1,3-thiazole are not documented in the available literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. While FMO analysis is a common component of computational studies on novel thiazole compounds, specific HOMO and LUMO energy values for 5-(3-Chloro-2-methylpropyl)-1,3-thiazole have not been reported.

Electrostatic Potential Maps for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule will interact with other chemical species. For thiazole-containing compounds, MEP maps often highlight the electronegative nitrogen and sulfur atoms as potential sites for interaction. A specific MEP analysis for 5-(3-Chloro-2-methylpropyl)-1,3-thiazole is not available.

Conformational Analysis and Potential Energy Surfaces

The flexible 3-chloro-2-methylpropyl side chain of the molecule suggests the existence of multiple conformers (different spatial arrangements of the atoms). Conformational analysis, which involves mapping the potential energy surface, would be necessary to identify the most stable, low-energy conformations. This information is critical for understanding how the molecule's shape influences its interactions and properties. Such a detailed analysis for this specific compound is absent from the current body of scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. This technique is particularly useful for understanding the dynamic behavior of a molecule, including its conformational changes and its interactions with solvent molecules. Investigating the solvation effects is crucial for predicting the compound's behavior in a biological or chemical system. There are no published MD simulation studies specifically examining 5-(3-Chloro-2-methylpropyl)-1,3-thiazole.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are also employed to predict spectroscopic data, such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra. These theoretical predictions can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. While general principles of spectroscopic analysis apply to thiazoles, predicted spectroscopic parameters for 5-(3-Chloro-2-methylpropyl)-1,3-thiazole are not available.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. ptfarm.plresearchgate.net For thiazole derivatives, these models provide crucial mechanistic insights into how specific molecular features influence their behavior, guiding the design of new molecules with desired characteristics without focusing on clinical efficacy. laccei.org The fundamental principle of QSAR/QSPR is that the variations in the activity or properties of a group of structurally related compounds, such as thiazole derivatives, are dependent on the changes in their molecular descriptors. researchgate.net These descriptors are numerical values that quantify various aspects of a molecule's structure, including electronic, steric, hydrophobic, and topological properties. ptfarm.plresearchgate.net

QSAR Modeling: Mechanistic Insights into Biological Activity

QSAR studies on thiazole derivatives have successfully elucidated the structural requirements for various biological activities. By correlating molecular descriptors with activity, these models can explain the underlying mechanisms of interaction at a molecular level.

For instance, a 2D-QSAR study on a series of 25 thiazole derivatives as inhibitors of the human peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) enzyme employed methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). researchgate.net The MLR model identified four key descriptors that govern the inhibitory activity: Molar Refractivity (MR), LogP (lipophilicity), the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological descriptor (J). researchgate.net The resulting model demonstrated satisfactory predictive power. researchgate.net

The mechanistic interpretation of these descriptors is significant:

Molar Refractivity (MR) and LogP relate to the steric bulk and hydrophobicity of the molecule, suggesting that size, polarity, and the ability to cross cell membranes are critical for reaching and binding to the target. researchgate.net

ELUMO represents the molecule's ability to accept electrons, indicating that electronic interactions, such as the formation of charge-transfer complexes or covalent bonds with the target enzyme, are mechanistically important for the observed activity. researchgate.net

Another 2D-QSAR study on 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors used an MLR model to establish a direct mathematical link between structure and activity. laccei.org The resulting equation incorporated a variety of descriptors, including centered Broto-Moreau autocorrelation descriptors (AATSC) and Geary autocorrelation descriptors (GATS), which relate to the distribution of atomic properties like charge and polarizability across the molecular structure. laccei.org This suggests that the specific arrangement of electronically distinct atoms within the thiazole scaffold is a key determinant of its interaction with the 5-LOX enzyme. laccei.org

Furthermore, 3D-QSAR studies on aryl thiazole derivatives with antimicrobial activity have highlighted the importance of three-dimensional fields. indexcopernicus.comijpsdronline.com These models showed that electrostatic effects were dominant in determining binding affinities, indicating that favorable electrostatic interactions with the biological target are a primary mechanistic driver of their antimicrobial action. indexcopernicus.comijpsdronline.com 2D-QSAR models for the same compounds revealed that topological descriptors were also major contributors, pointing to the role of molecular size and branching. ijpsdronline.comresearchgate.net

| QSAR Study Summary for Thiazole Derivatives | |

| Biological Activity | PIN1 Inhibition |

| Modeling Method | Multiple Linear Regression (MLR) |

| Key Descriptors | MR, LogP, ELUMO, J |

| Mechanistic Insight | Activity is governed by a combination of steric bulk (MR), lipophilicity (LogP), and electron-accepting capability (ELUMO), pointing to the importance of both physical transport and electronic interactions with the target. researchgate.net |

| Statistical Validation | R² = 0.76; R²cv = 0.63; R²test = 0.78 |

| Biological Activity | 5-Lipoxygenase (5-LOX) Inhibition |

| Modeling Method | Multiple Linear Regression (MLR) |

| Key Descriptors | Autocorrelation Descriptors (e.g., AATSC4c, AATSC8c, GATS5s), JGI4 |

| Mechanistic Insight | The distribution of atomic properties like charge and polarizability across the molecular topology is crucial for activity, suggesting specific electrostatic and steric patterns are required for enzyme binding. laccei.org |

| Statistical Validation | R² = 0.626; R²test = 0.621 |

| Biological Activity | Antimicrobial (Gram-positive) |

| Modeling Method | 2D-QSAR & 3D-QSAR (kNN-MFA) |

| Key Descriptors | 2D: Topological (T_C_C_4)3D: Electrostatic Fields (E_685, E_460) |

| Mechanistic Insight | 2D models show that molecular connectivity and branching are important. 3D models reveal that electrostatic potential fields are a dominant factor, indicating that specific charge distributions are required for target interaction. indexcopernicus.comijpsdronline.com |

| Statistical Validation | 2D: r² = 0.9521; q² = 0.86193D: q² = 0.8283; pred_r² = 0.4868 |

| Biological Activity | Antimicrobial |

| Modeling Method | QSAR |

| Key Descriptors | Molecular Connectivity Index (2χv), Kier's Shape Index (κα3) |

| Mechanistic Insight | The size, shape, and degree of branching of the thiazole derivatives are key parameters for their antimicrobial activity, influencing how they fit into a target binding site. researchgate.net |

| Statistical Validation | Not specified |

QSPR Modeling: Predicting Physicochemical Properties

QSPR models are employed to predict the fundamental physicochemical properties of thiazole and related heterocyclic compounds from their molecular structure. doi.org These properties, such as lipophilicity (logP) and spectral characteristics, are essential for understanding a compound's behavior in various chemical and biological systems. researchgate.net

For example, QSPR studies on triazole derivatives (a related nitrogen-containing heterocycle) have been used to model lipophilicity. researchgate.netresearchgate.net These models often use topological indices, which are numerical descriptors derived from the molecular graph. researchgate.netresearchgate.net In one such study, a Multiple Linear Regression analysis revealed that the first-order Zagreb index (ZM1), the Harbor-Thar index (HI), and the distance-based topological index (IDE), along with an indicator parameter for the number of oxygen atoms, were effective in predicting logP. researchgate.net This demonstrates that lipophilicity is mechanistically dependent on the molecule's size, complexity, and the presence of specific heteroatoms. researchgate.net

Similarly, QSPR has been applied to predict the spectral properties of 1,2,5-thiadiazole (B1195012) derivatives from a large set of theoretical descriptors coding for various constitutional, topological, geometrical, and electronic aspects of the molecules. doi.org Such models are valuable for interpreting experimental data (e.g., from IR or NMR spectroscopy) and understanding how structural modifications influence the electronic distribution and vibrational modes within the molecule. doi.org This provides a direct link between the theoretical structure and measurable physical properties. doi.org

| QSPR Study Summary for Heterocyclic Derivatives | |

| Property Modeled | Lipophilicity (logP) |

| Compound Class | Triazole Derivatives |

| Key Descriptors | Topological Indices (ZM1, HI, IDE), Indicator Parameter (O-atom) |

| Structure-Property Interpretation | The model indicates that lipophilicity is strongly correlated with molecular size, branching, and the count of specific heteroatoms (oxygen), providing a quantitative basis for how these structural features determine the compound's partitioning behavior. researchgate.net |

| Property Modeled | Spectroscopic Parameters (IR, NMR, etc.) |

| Compound Class | 1,2,5-Thiadiazole Derivatives |

| Key Descriptors | Dragon Descriptors (Constitutional, Topological, Geometrical, Electronic) |

| Structure-Property Interpretation | The ability to predict spectral data from theoretical descriptors shows a direct, quantifiable relationship between the 3D and electronic structure of the molecule and its interaction with electromagnetic radiation. This allows for a mechanistic understanding of spectral shifts based on structural changes. doi.org |

Exploration of Biological Interactions and Mechanistic Pathways of 5 3 Chloro 2 Methylpropyl 1,3 Thiazole and Its Derivatives

In Vitro Studies on Specific Biological Targets

In vitro assays are fundamental in elucidating the biological effects of novel chemical entities. For thiazole (B1198619) derivatives, these studies have demonstrated a wide range of activities, including enzyme inhibition and receptor binding, which are critical for their therapeutic potential.

Enzymatic Assay Development and Inhibition Kinetics

The development of enzymatic assays has been instrumental in identifying and characterizing the inhibitory effects of thiazole derivatives on various enzymes. For instance, a series of thiazole-benzamide derivatives were screened for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that these compounds exhibited significant inhibitory activity, with IC50 values ranging from 12.18 ± 0.08 to 79.34 ± 1.30 μM, which is considerably more potent than the standard drug acarbose (B1664774) (IC50 = 774.69 ± 11.65 μM). bohrium.com Kinetic studies of the most potent compound in that series revealed a competitive mode of inhibition against α-glucosidase. bohrium.com

Similarly, thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation. In one study, newly synthesized thiazole carboxamide derivatives were evaluated for their ability to inhibit COX-1 and COX-2. The most effective compound against COX-1 had an IC50 of 0.239 μM, while also showing potent activity against COX-2 with an IC50 of 0.191 μM. acs.orgnih.gov Another compound demonstrated high selectivity for COX-2, a desirable trait for anti-inflammatory drugs. acs.orgnih.gov

Furthermore, the inhibitory potential of 2-amino thiazole derivatives has been explored against carbonic anhydrase I-II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One compound, 2-amino-4-(4-chlorophenyl)thiazole, showed excellent inhibition against hCA I with a Ki of 0.008 ± 0.001 μM. nih.gov Another derivative, 2-amino-4-(4-bromophenyl)thiazole, was a potent inhibitor of hCA II, AChE, and BChE. nih.gov

The following table summarizes the enzymatic inhibition data for various thiazole derivatives:

| Thiazole Derivative Class | Target Enzyme | Inhibition Data (IC50/Ki) | Mode of Inhibition |

|---|---|---|---|

| Thiazole-benzamides | α-Glucosidase | IC50: 12.18 - 79.34 μM | Competitive |

| Thiazole carboxamides | COX-1 | IC50: 0.239 μM | Not specified |

| Thiazole carboxamides | COX-2 | IC50: 0.191 μM | Not specified |

| 2-Amino-4-(4-chlorophenyl)thiazole | hCA I | Ki: 0.008 μM | Not specified |

| 2-Amino-4-(4-bromophenyl)thiazole | hCA II | Ki: 0.124 μM | Not specified |

| 2-Amino-4-(4-bromophenyl)thiazole | AChE | Ki: 0.129 μM | Not specified |

| 2-Amino-4-(4-bromophenyl)thiazole | BChE | Ki: 0.083 μM | Not specified |

Ligand-Receptor Binding Assays and Competition Studies

Ligand-receptor binding assays are crucial for understanding how thiazole derivatives interact with their protein targets. These assays can determine the binding affinity and specificity of a compound for a particular receptor. For example, in the context of cancer research, thiazole derivatives have been designed as tubulin polymerization inhibitors. nih.gov Their cytotoxic activity was evaluated against several human cancer cell lines, with some compounds showing superior activity with IC50 values in the low micromolar range. nih.gov

Competition studies, often a part of binding assays, help to determine if a new compound binds to the same site as a known ligand. While specific competition studies for 5-(3-chloro-2-methylpropyl)-1,3-thiazole are not available, the general principle is widely applied in the study of thiazole derivatives to elucidate their mechanism of action at the receptor level.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the biological activity of a lead compound. For thiazole derivatives, SAR studies have provided valuable insights into how different substituents on the thiazole ring influence their biological function. analis.com.myglobalresearchonline.net

For instance, in the development of α-glucosidase inhibitors, it was found that the type, steric hindrance, and position of substituents on the thiazole-benzamide scaffold significantly affected the inhibitory activity. bohrium.com Similarly, for thiazole derivatives targeting cancer cells, modifications at various positions of the thiazole ring have led to compounds with enhanced potency. A study on pyrazole-based thiazole derivatives revealed that the presence of a hydroxyl group on an associated benzene (B151609) ring enhanced anticancer activity, whereas a fluorine group decreased it. ijper.org

In the context of antimicrobial agents, the introduction of different substituents into the thiazole framework has yielded compounds with considerable inhibitory effects against both Gram-positive and Gram-negative bacteria. analis.com.my For example, the presence of a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were identified as essential for anti-carbonic anhydrase-III activity. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the interactions between a ligand and its target protein at the atomic level.

Identification of Binding Sites and Key Intermolecular Interactions

Molecular docking studies have been widely used to predict the binding modes of thiazole derivatives within the active sites of their target proteins. For instance, docking studies of thiazole-benzamide derivatives with α-glucosidase helped to identify the probable binding site and key interactions. bohrium.com Similarly, for 2-amino thiazole derivatives targeting carbonic anhydrases and cholinesterases, molecular docking revealed the binding poses and estimated binding energies, which correlated well with the experimental inhibition data. nih.gov

In a study of thiazole-coumarin and thiazole-triazole conjugates as potential inhibitors of SARS-CoV-2 targets, molecular docking identified that these molecules make excellent interactions with the active sites of both the Mpro enzyme and the ACE2 receptor. nih.govresearchgate.net The binding was characterized by favorable free binding energies. nih.govresearchgate.net Likewise, docking of newly synthesized thiazole derivatives into the active site of the Rab7b protein, a target in cancer, predicted that the compounds fit well into the binding site. nih.gov

The following table presents a summary of molecular docking findings for various thiazole derivatives with their respective protein targets:

| Thiazole Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA I | -6.75 | Not specified |

| 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA II | -7.61 | Not specified |

| 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | AChE | -7.86 | Not specified |

| 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | BChE | -7.96 | Not specified |

| Thiazole-coumarin/triazole conjugates | SARS-CoV-2 Mpro & ACE2 | -7.89 to -9.87 | Not specified |

| Thiazole-based hydrazones | EGFR | Not specified | Not specified |

Conformational Changes Upon Binding

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, including any conformational changes that may occur upon binding. For thiazole-based hydrazones targeting the epidermal growth factor receptor (EGFR), MD simulations were used to assess the stability and conformational behavior of the compounds within the binding site. nih.gov These simulations confirmed the stability of the ligand-protein complexes. nih.gov

In another study, circular dichroism spectroscopy, an experimental technique, was used to show that the binding of a thiazole-benzamide derivative induced conformational changes in the secondary structure of α-glucosidase. bohrium.com While computational studies on the conformational changes induced by 5-(3-chloro-2-methylpropyl)-1,3-thiazole are lacking, the principle that ligand binding can alter protein conformation is a well-established concept that likely applies to this compound as well. globalresearchonline.net

Cellular Assays for Mechanistic Investigations (e.g., cell cycle effects, apoptosis induction, without patient data)

No studies detailing the effects of 5-(3-Chloro-2-methylpropyl)-1,3-thiazole on cell cycle progression or apoptosis induction have been identified. While the broader class of thiazole derivatives has been extensively studied for anticancer properties, with many compounds showing capabilities to induce cell cycle arrest and programmed cell death in various cancer cell lines, these findings are specific to the complex structures of the tested derivatives and cannot be extrapolated to 5-(3-Chloro-2-methylpropyl)-1,3-thiazole. Research on other thiazoles has demonstrated effects such as:

Apoptosis Induction: Triggering programmed cell death through intrinsic or extrinsic pathways.

Cell Cycle Arrest: Halting cell proliferation at various phases (G1, S, or G2/M).

Metabolic Pathway Elucidation and Metabolite Identification (excluding human in vivo data)

There is no available information from in vitro studies (e.g., using liver microsomes or other cellular systems) that elucidates the metabolic pathways or identifies the metabolites of 5-(3-Chloro-2-methylpropyl)-1,3-thiazole. While research exists on the metabolism of certain other compounds containing a chlorothiazole moiety, such as neonicotinoid insecticides, this data is specific to those parent molecules and their unique metabolic transformations. The biotransformation of 5-(3-Chloro-2-methylpropyl)-1,3-thiazole, including potential reactions like oxidation, hydrolysis, or conjugation, has not been documented.

Due to the absence of specific research on "5-(3-Chloro-2-methylpropyl)-1,3-thiazole," it is not possible to provide detailed, scientifically accurate content or data tables as requested for the specified outline.

Potential Material Science Applications of 5 3 Chloro 2 Methylpropyl 1,3 Thiazole Derivatives

Applications in Organic Electronics and Optoelectronics

The delocalized π-electron system of the thiazole (B1198619) ring imparts favorable electronic and optical properties to its derivatives, making them attractive for use in organic electronic and optoelectronic devices. wikipedia.org

Thiazole derivatives are integral components of several classes of fluorescent dyes. The inherent aromaticity and the presence of heteroatoms (nitrogen and sulfur) in the thiazole ring can lead to significant fluorescence. wikipedia.org For instance, Thiazole Orange and its analogs are well-known cyanine (B1664457) dyes that exhibit strong fluorescence upon binding to nucleic acids. nih.govmdpi.com Research into chloro-substituted analogs of Thiazole Orange has demonstrated their utility in flow cytometry for DNA analysis and apoptosis detection. nih.gov

Furthermore, novel naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives have been synthesized and shown to exhibit fluorescence in both solution and solid states. mdpi.com The introduction of different functional groups to the thiazole ring allows for the tuning of their photophysical properties, leading to emissions in different parts of the spectrum. mdpi.com This tunability is a crucial characteristic for the development of new fluorescent probes and optical brighteners for various applications.

Table 1: Examples of Fluorescent Thiazole Derivatives and Their Properties

| Thiazole Derivative Class | Key Features | Potential Applications |

|---|---|---|

| Thiazole Orange Analogs | Asymmetrical monomethine cyanine dyes; strong fluorescence upon DNA binding. nih.gov | Flow cytometry, DNA staining, apoptosis detection. nih.gov |

| Naphtho[2,3-d]thiazole-4,9-diones | Tricyclic compounds with extended π-conjugation; exhibit fluorescence in solution and solid state. mdpi.com | Fluorescent probes, antimicrobial materials. mdpi.com |

The electron-rich nature of the thiazole ring makes it a suitable building block for conductive polymers. The ability of thiazole units to facilitate π-electron delocalization along a polymer backbone is essential for charge transport. Research on amide-functionalized thiazolo[5,4-d]thiazole (B1587360) chromophores has shown that their supramolecular organization into highly crystalline 2D sheets leads to electrical conductivity that is over two orders of magnitude higher than their amorphous counterparts. rsc.org This highlights the potential of thiazole-based materials in the development of organic conductors.

In the realm of organic light-emitting diodes (OLEDs), the fluorescence properties of thiazole derivatives are of significant interest. The ability to tune the emission color by modifying the chemical structure of the thiazole-containing molecule is a key advantage. While specific applications of 5-(3-Chloro-2-methylpropyl)-1,3-thiazole derivatives in LEDs are not yet widely reported, the broader family of thiazole derivatives continues to be explored for their potential as emissive materials or hosts in OLEDs.

Supramolecular Chemistry and Self-Assembly Properties

The thiazole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial for directing the self-assembly of molecules into well-defined supramolecular structures. These interactions can be exploited to construct complex and functional nanomaterials.

A notable example is the self-assembly of amide-functionalized thiazolo[5,4-d]thiazole derivatives into either one-dimensional (1D) nanofibers or two-dimensional (2D) sheets, depending on the length of the alkyl side chains. rsc.org This demonstrates that subtle modifications to the molecular structure can be used to control the dimensionality of the resulting supramolecular polymers. The formation of these ordered structures is driven by a competition between intermolecular hydrogen bonding and van der Waals interactions. rsc.org The ability to control self-assembly is a powerful tool for creating novel materials with tailored properties for applications in electronics and beyond.

Corrosion Inhibition Studies

Thiazole derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. semanticscholar.orgeurjchem.comacs.org The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. nih.gov The heteroatoms (nitrogen and sulfur) in the thiazole ring, along with any π-bonds, act as active centers for adsorption. semanticscholar.org

Studies have shown that the inhibition efficiency of thiazole derivatives increases with their concentration but can decrease with a rise in temperature. eurjchem.com The adsorption of these inhibitors on steel surfaces has been found to follow various adsorption isotherms, such as the Langmuir and Temkin isotherms. eurjchem.comnih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have revealed that thiazole derivatives can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. eurjchem.com

Table 2: Corrosion Inhibition Efficiency of Selected Thiazole Derivatives

| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 5-phenylazo-2-thioxo-thiazolidin-4-one derivatives | C-steel | 1 M H₂SO₄ | Increases with concentration | eurjchem.com |

| 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (HMDBT) | Mild Steel | HCl | ~95.35% (by weight loss) | acs.org |

| Bimannich base with thiazole (TZBM) | Carbon Steel | Cl⁻ + H₂S + CO₂ environment | High at 400 ppm | nih.gov |

Liquid Crystal Applications (if applicable to specific derivatives)

The rigid, rod-like molecular structure of certain thiazole derivatives makes them suitable candidates for applications in liquid crystals. nih.gov The incorporation of a thiazole ring into the molecular core can influence the mesomorphic properties, such as the type of liquid crystalline phase and the temperature range of its stability. researchgate.net

Research has demonstrated that Schiff bases containing a thiazole moiety can exhibit nematic mesophases. The length of alkoxy chains attached to the molecule has been shown to be a critical factor in determining the liquid crystalline behavior. By systematically modifying the molecular structure, it is possible to tune the liquid crystalline properties of these thiazole derivatives. uobaghdad.edu.iq The unique optical properties of these materials make them promising for use in display technologies and other optical systems. researchgate.netrevistabionatura.com

Table 3: Liquid Crystalline Properties of Thiazole Derivatives

| Thiazole Derivative Class | Mesophase Type | Influencing Factors | Potential Applications |

|---|---|---|---|

| Schiff bases with thiazole moiety | Nematic | Length of alkoxy spacer chains | Data processing industry, optical displays researchgate.net |

| 2,4-substituted-1,3-thiazole derivatives | Nematic, Smectic C uobaghdad.edu.iq | Nature of substituent groups uobaghdad.edu.iq | Optical systems revistabionatura.com |

Advanced Analytical Methodologies for Compound Analysis

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in the analysis of organic compounds, providing high-resolution separation of components in a mixture. For "5-(3-Chloro-2-methylpropyl)-1,3-thiazole," both liquid and gas chromatography are pivotal for quality control and detailed compositional analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally labile compounds. For "5-(3-Chloro-2-methylpropyl)-1,3-thiazole," reversed-phase HPLC would be the most probable mode of separation. In this setup, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the thiazole (B1198619) ring and the halogenated alkyl chain, this compound exhibits moderate hydrophobicity, allowing for good retention and separation from polar and non-polar impurities.

Various detectors can be coupled with HPLC for the detection and quantification of "5-(3-Chloro-2-methylpropyl)-1,3-thiazole":

UV-Vis Detector: The thiazole ring contains a chromophore that absorbs ultraviolet (UV) radiation. A UV-Vis detector can be set to a specific wavelength, likely in the range of 230-280 nm, to detect the compound as it elutes from the column. This is a common and robust method for quantification.

Mass Spectrometry (MS) Detector: For unequivocal identification and structural confirmation, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard. This allows for the determination of the molecular weight of the compound and its fragments, providing a high degree of specificity.

Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These universal detectors can be used if the compound lacks a strong chromophore or for the analysis of impurities that are not UV-active. They measure the analyte concentration based on light scattering from evaporated aerosol particles.

A typical HPLC method for a related compound might involve a gradient elution to ensure the separation of impurities with a wide range of polarities.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |